molecular formula C8H8ClN B1427069 3-Chloro-2-cyclopropylpyridine CAS No. 1355066-87-3

3-Chloro-2-cyclopropylpyridine

Cat. No.: B1427069
CAS No.: 1355066-87-3
M. Wt: 153.61 g/mol
InChI Key: NQLWSKQUGUMFTF-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropylpyridine (CAS: 1355066-87-3) is a high-purity (95%) halogenated pyridine derivative characterized by its molecular formula of C8H8ClN and a molecular weight of 153.61 g/mol . Its structure features a pyridine core substituted with a chlorine atom at the 3-position and a cyclopropane ring at the 2-position, making it a valuable and versatile intermediate in scientific research and development . This compound serves as a key synthetic building block in organic chemistry, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals . Its reactivity allows it to undergo various transformations, including substitution reactions where the chlorine atom can be displaced by nucleophiles such as amines or thiols, as well as oxidation and reduction reactions . Research indicates that this compound is studied for its potential biological activities. It has been investigated for mechanisms that may include enzyme inhibition or interaction with biological targets such as nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in medicinal chemistry . The compound is for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-chloro-2-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLWSKQUGUMFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728692
Record name 3-Chloro-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355066-87-3
Record name 3-Chloro-2-cyclopropylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355066-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chloro-2-cyclopropylpyridine typically involves the reaction of 2-cyclopropylpyridine with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-cyclopropylpyridine

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-2-cyclopropylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents on the pyridine ring significantly impacts physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Purity (%) Key Characteristics
2-Chloro-5-cyclopropylpyridine Cl (2), cyclopropyl (5) 96 Higher steric accessibility at position 5
4-Chloro-3-cyclopropylpyridine HCl Cl (4), cyclopropyl (3), HCl salt 97 Enhanced solubility due to hydrochloride salt
5-Chloro-6-cyclopropylpyridin-3-ol Cl (5), cyclopropyl (6), OH (3) 95 Polar hydroxyl group increases hydrophilicity

Discussion :

  • In contrast, 2-Chloro-5-cyclopropylpyridine (QC-3731) positions the substituents farther apart, reducing steric clash and altering reactivity patterns .
  • The hydrochloride salt of 4-Chloro-3-cyclopropylpyridine (QV-1471) demonstrates improved aqueous solubility, making it more suitable for biological assays compared to the neutral parent compound .

Substitution Pattern Analogs

Modifications to the cyclopropane group or chlorine substituent yield distinct derivatives:

Compound Name Key Substituents Notable Features
3-Chloro-2-(3,3-difluorocyclobutyl)pyridine Difluorocyclobutyl (2) Increased electronegativity and ring strain
3-Chloro-2-(trifluoromethyl)sulfanylpyridine CF₃S (2) Enhanced lipophilicity and metabolic stability
3-Chloro-2-(cyclohexyloxy)pyridine Cyclohexyloxy (2) Bulky substituent limits reaction kinetics

Discussion :

  • Replacing cyclopropane with 3,3-difluorocyclobutyl introduces fluorination, which enhances polarity and alters electronic effects due to fluorine’s electronegativity .
  • Cyclohexyloxy substituents introduce steric bulk, which may hinder nucleophilic substitution reactions at position 2 .

Functional Group Variations

Additional functional groups further diversify properties:

Compound Name Functional Group Impact on Properties
6-Chloro-N-cyclopropylpyridine-2-carboxamide Carboxamide (2) Hydrogen-bonding capacity for target binding
2-Chloro-3-(trichloromethyl)pyridine CCl₃ (3) Electron-withdrawing effects enhance acidity
2-Chloro-3-thiocyanato-pyridine SCN (3) Potential for thiocyanate-mediated toxicity

Discussion :

  • The carboxamide group in 6-Chloro-N-cyclopropylpyridine-2-carboxamide (LD-1948) enables hydrogen bonding, a critical feature for drug-receptor interactions .
  • Trichloromethyl (CCl₃) and thiocyanato (SCN) groups introduce significant electron-withdrawing effects, altering the pyridine ring’s electronic landscape and reactivity .

Biological Activity

3-Chloro-2-cyclopropylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of halogenated pyridines, characterized by the presence of a chlorine atom at the third position and a cyclopropyl group at the second position of the pyridine ring. This specific arrangement contributes to its unique reactivity and biological activity.

Property Description
Molecular FormulaC7_7H8_8ClN
Molecular Weight143.60 g/mol
StructureChemical Structure

The mechanism of action of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The presence of the chlorine atom enhances its binding affinity to target sites, allowing it to act as an enzyme inhibitor or receptor ligand.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes by binding to active sites, thereby blocking their activity. This property is crucial for drug development targeting diseases where enzyme modulation is beneficial.
  • Receptor Interaction : The compound exhibits selective binding to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction suggests potential applications in treating neurological disorders and conditions such as depression.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The compound's halogenated structure contributes to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in malignant cells suggests that it may serve as a lead compound for developing novel anticancer therapies.

Case Studies

  • Study on Enzyme Inhibition : A recent study investigated the enzyme inhibitory effects of this compound on phosphodiesterase (PDE) enzymes. The results showed a significant reduction in enzyme activity, highlighting its potential as a therapeutic agent for conditions like asthma and cardiovascular diseases.
  • Nicotinic Receptor Binding Study : Another study focused on the binding affinity of this compound to nAChRs. The findings indicated that this compound has a high affinity for the α4β2 subtype, making it a promising candidate for further development as an antidepressant or cognitive enhancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound Key Differences Biological Activity
2-CyclopropylpyridineLacks chlorine; lower reactivityLimited antimicrobial activity
4-Chloro-2-cyclopropylpyridineChlorine at different position; altered binding profileModerate anticancer properties
5-Bromo-2-cyclopropylpyridinePresence of bromine; increased reactivityEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-cyclopropylpyridine, and how can reaction yields be optimized under varying conditions?

  • Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or nucleophilic substitution on pre-functionalized pyridine derivatives. For example, substituting a halogen (e.g., chlorine) at the 2-position of pyridine with a cyclopropyl group using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) . Optimization can involve:

  • Screening catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Temperature control (60–100°C balances kinetics and side reactions).
  • Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8072
PdCl₂(dppf)THF6065
No catalystToluene100<10

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and pyridine ring protons (δ 7.5–8.5 ppm). Chlorine’s electron-withdrawing effect deshields adjacent protons .
  • IR Spectroscopy : C-Cl stretch appears near 550–650 cm⁻¹; cyclopropyl C-H stretches at ~3000 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 153.6 (C₈H₈ClN⁺) with fragmentation patterns reflecting cyclopropane ring stability.

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. For example:

  • Calculate LUMO localization on the chlorine atom to predict nucleophilic attack sites .
  • Simulate steric effects of the cyclopropyl group on reaction pathways.
  • Key Finding : Cyclopropane’s angle strain increases electrophilicity at the pyridine’s 2-position, favoring SNAr reactions with amines .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Use databases like PubChem to aggregate bioassay results, filtering by assay type (e.g., kinase inhibition vs. cytotoxicity) .
  • Hypothesis Testing : Design dose-response studies under standardized conditions (e.g., fixed cell lines, IC₅₀ measurements).
  • Example Contradiction : Some studies report antiviral activity, while others show inactivity. Possible factors:
  • Substituent variations (e.g., trifluoromethyl groups enhance membrane permeability ).
  • Assay sensitivity (e.g., viral load quantification methods).

Q. What strategies minimize byproduct formation during the functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).
  • Kinetic Control : Use low temperatures (-20°C) to favor mono-substitution over di-substitution .
  • Catalyst Tuning : Bulky ligands (e.g., JohnPhos) reduce steric hindrance for selective coupling .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Oxidative Stress Test : Expose to H₂O₂ (0.1–1 mM) and quantify reactive intermediates using ESR spectroscopy.
  • Key Finding : Cyclopropane rings enhance rigidity, reducing hydrolysis rates compared to non-cyclopropyl analogs .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent polarity).
  • ANOVA : Identify significant factors (p < 0.05) affecting yield.
  • Example : A 3² factorial design for solvent (DMF, THF) and temperature (60°C, 80°C) revealed solvent polarity accounts for 70% of yield variance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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